2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE is a complex organic compound that features a unique combination of adamantane, thiazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized from 1-adamantyl bromomethyl ketone and thiourea.
Oxadiazole Formation: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids.
Final Coupling: The final step involves coupling the thiazole and oxadiazole rings through a sulfanyl linkage, often using mercaptoacetic acid as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it is investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties .
Medicine
In medicinal chemistry, it is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases .
Industry
In industry, this compound could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE involves interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with protein active sites, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-1,3-THIAZOLE: Shares the adamantane and thiazole moieties but lacks the oxadiazole ring.
5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE: Contains the oxadiazole and dimethoxyphenyl groups but lacks the adamantane and thiazole moieties.
Uniqueness
The uniqueness of 2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O3S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[2-(1-adamantyl)-1,3-thiazol-4-yl]methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H27N3O3S2/c1-28-19-4-3-17(8-20(19)29-2)21-26-27-23(30-21)32-13-18-12-31-22(25-18)24-9-14-5-15(10-24)7-16(6-14)11-24/h3-4,8,12,14-16H,5-7,9-11,13H2,1-2H3 |
InChI Key |
VMELJTCAAAVJBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CSC(=N3)C45CC6CC(C4)CC(C6)C5)OC |
Origin of Product |
United States |
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